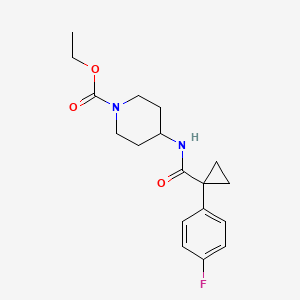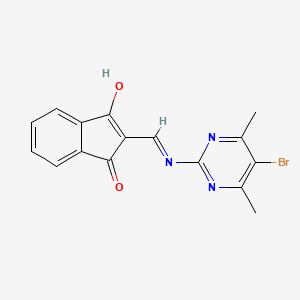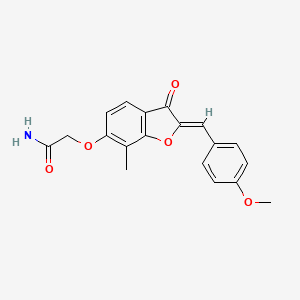
Grubbs Catalyst, 3nd Generation
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Grubbs Catalyst, 3rd Generation, also known as Grubbs Catalyst M300, is a yellow crystalline solid with high thermal stability and solubility in many organic solvents . It has a complex structure containing multiple organic groups and ligands, which contribute to its good activity and selectivity in catalytic reactions .
Synthesis Analysis
The Grubbs Catalyst, 3rd Generation, has been synthesized by changing or modifying different ligands . The kinetics of the nominally irreversible reaction of the third generation Grubbs catalyst G-III-Br with ethyl vinyl ether (EVE) in toluene at 5 °C have been re-visited .Molecular Structure Analysis
The molecular structure of the Grubbs Catalyst, 3rd Generation, is quite complex. It includes multiple organic groups and ligands, contributing to its good activity and selectivity in catalytic reactions . There is a rapid equilibrium between the bispyridyl form of G-III-Br, 1, and its monopyridyl form, 2 .Chemical Reactions Analysis
Grubbs Catalyst, 3rd Generation, is effective in cross metathesis of acrylonitrile and is also effective in Ring-Closing Metathesis (RCM) and the Ring-Opening Metathesis Polymerization (ROMP) production of block copolymers and polymers with narrow PDIs .Physical And Chemical Properties Analysis
Grubbs Catalyst, 3rd Generation, is a yellow crystalline solid with high thermal stability. It can dissolve in many organic solvents such as dichloromethane, acetone, toluene, etc .Wissenschaftliche Forschungsanwendungen
Tandem ROMP-Hydrogenation
The third-generation Grubbs catalyst exhibits exceptional efficiency in the tandem ring-opening metathesis polymerization (ROMP) and subsequent hydrogenation of sterically demanding norbornenes. This process allows for the production of saturated, functionalized ROMP polyolefins with precise chain lengths. Unlike its predecessors, the third-generation catalyst enables the integration of remarkable ROMP efficiency with high hydrogenation activity, facilitating access to chain-length-precise, functionalized polyolefins (Camm et al., 2007).
Practical Synthesis of Functional Metathesis Initiators
The third-generation Grubbs catalyst is pivotal in the design of functional enyne molecules that efficiently convert into a variety of custom initiators for polymer synthesis. This advancement enables high conversion efficiency to functional initiator structures, significantly impacting the synthesis of well-defined heterotelechelic polymers through metathesis polymerization (Zhang et al., 2018).
Living ROMP Synthesis and Redox Properties
Utilizing the third-generation Grubbs catalyst, the living ROMP of ferrocene/cobalticenium copolymers is achieved, allowing for the detailed study of their redox and electrochemical properties. This research provides insights into the synthesis of polymers with precise monomer units and their potential applications in various advanced technologies (Ciganda et al., 2016).
Ultrafast Cyclopolymerization for Polyene Synthesis
The third-generation Grubbs catalyst enables ultrafast cyclopolymerization of 1,6-heptadiyne derivatives, leading to the synthesis of functional polyacetylenes with excellent molecular weight control and narrow polydispersity. This living polymerization technique opens new avenues for creating advanced polymer architectures and nanostructures (Kang et al., 2011).
End-Functionalized ROMP Polymers for Biomedical Applications
Research demonstrates the use of allyl-based terminating agents with the third-generation Grubbs catalyst for end-functionalizing living polymer chains via ROMP. This method yields polymers with activated ester groups at the chain end, paving the way for the development of advanced polymeric materials, particularly in the biomedical field (Madkour et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Ruthenium-based catalysts like the Grubbs Catalyst, 3rd Generation, have a broad range of functional group, air, and moisture tolerance. They are extensively used to synthesize a variety of catalysts, and particular attention has been made in the synthesis of chemotherapeutic agents, polymers, biopolymers, and agrochemicals through this catalysis .
Eigenschaften
IUPAC Name |
benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;3-bromopyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N2.C7H6.2C5H4BrN.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-7-5-3-2-4-6-7;2*6-5-2-1-3-7-4-5;;;/h9-13H,7-8H2,1-6H3;1-6H;2*1-4H;2*1H;/q-1;;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQCUTFFYIFJBH-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1=CC=C(C=C1)C=[Ru](Cl)Cl.C1=CC(=CN=C1)Br.C1=CC(=CN=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H41Br2Cl2N4Ru- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
885.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2860558.png)


![2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole](/img/structure/B2860563.png)
![5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2860565.png)
![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2860568.png)


![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclopropanecarboxamide](/img/structure/B2860571.png)

![2-Ethyl-5-((4-ethylphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2860578.png)


methanone](/img/structure/B2860581.png)